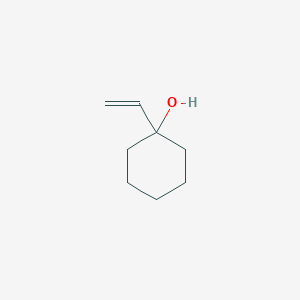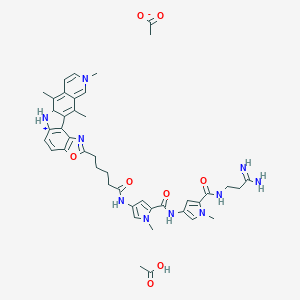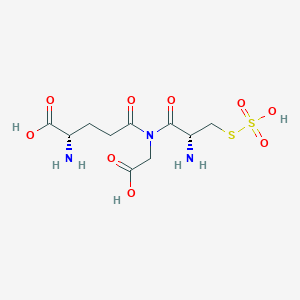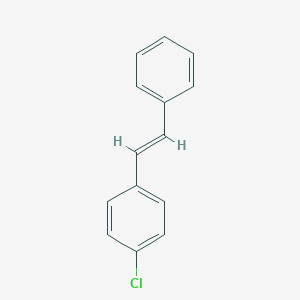
trans-4-Chlorostilbene
描述
trans-4-Chlorostilbene is an organic compound with the molecular formula C14H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a styrene moiety is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: trans-4-Chlorostilbene can be synthesized through various methods. One common approach involves the palladium-catalyzed Kumada cross-coupling reaction. This reaction typically uses a Grignard reagent and an aryl halide under palladium catalysis to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反应分析
Types of Reactions: trans-4-Chlorostilbene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide can be used for nucleophilic substitution reactions, often requiring high temperatures.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include phenol and other substituted benzene derivatives.
科学研究应用
trans-4-Chlorostilbene is utilized extensively in scientific research due to its versatile properties. It finds applications in:
作用机制
The mechanism of action of trans-4-Chlorostilbene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution . The chlorine atom and the styrene moiety influence the reactivity and orientation of the reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
trans-4-Chlorostilbene can be compared with other similar compounds such as:
1-Chloro-4-(phenylethynyl)benzene: This compound has an ethynyl group instead of a vinyl group, leading to different reactivity and applications.
1-Chloro-4-(2-chlorophenyl)benzene: The presence of an additional chlorine atom alters the compound’s properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-23-2 | |
| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid](/img/structure/B155711.png)

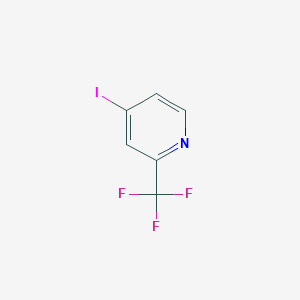
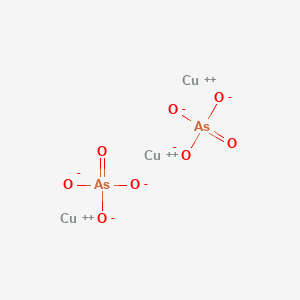
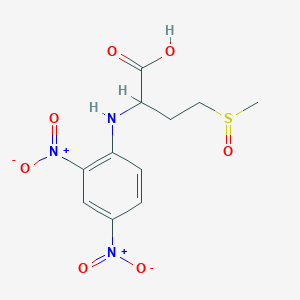
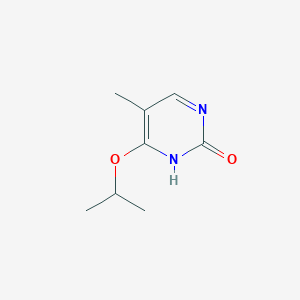
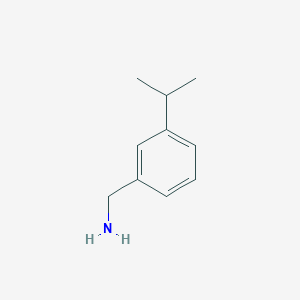
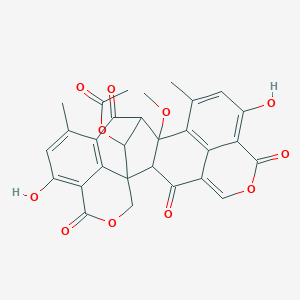
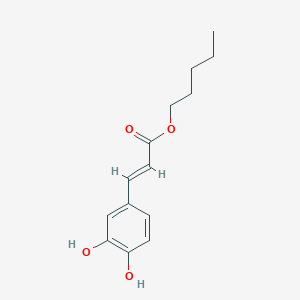

![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)
